molecular formula C9H9BrO2 B108659 4-(2-Bromoethyl)benzoic acid CAS No. 52062-92-7

4-(2-Bromoethyl)benzoic acid

Cat. No. B108659
CAS RN: 52062-92-7
M. Wt: 229.07 g/mol
InChI Key: BKMRWJWLBHHGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromo-substituted benzoic acid derivatives is often achieved through multi-step reactions. For instance, the synthesis of 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide involves the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Similarly, the synthesis of 2-bromo-4,5,2',4',6'-pentamethoxyl benzophenone is achieved from trimethoxybenzene through a Friedel-Crafts reaction . These methods could potentially be adapted for the synthesis of 4-(2-Bromoethyl)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoic acids is often characterized using techniques such as X-ray diffraction (XRD), which reveals the crystalline structure and molecular geometry . For example, 4-bromo-3-(methoxymethoxy) benzoic acid crystallizes in a monoclinic system with space group P21/c and exhibits intramolecular and intermolecular interactions that stabilize its structure . These findings suggest that 4-(2-Bromoethyl)benzoic acid may also exhibit specific crystalline features and stabilization interactions.

Chemical Reactions Analysis

Bromo-substituted benzoic acids can participate in various chemical reactions due to the presence of the bromo group, which is a good leaving group. The papers do not provide specific reactions for 4-(2-Bromoethyl)benzoic acid, but studies on similar compounds show that they can form complexes with metals and undergo further functionalization . These reactions are important for the development of new materials and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoic acids can be predicted using computational methods such as Density Functional Theory (DFT). For example, the study of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT calculations provides insights into its electronic properties, reactivity descriptors, and non-linear optical properties . These properties are influenced by the presence of substituents on the benzene ring and can be altered by solvation effects. The vibrational spectroscopy studies, including FT-IR and FT-Raman, complement the structural analysis and help in understanding the functional groups present in the molecule .

Scientific Research Applications

1. Synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine

  • Application Summary: 4-(2-Bromoethyl)benzoic Acid is used as a reagent in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine . These compounds are potent inhibitors of glycinamide ribonucleotide transformylase (GART), an enzyme involved in the de novo purine biosynthesis pathway .
  • Results or Outcomes: The synthesized 5-thia-2,6-diamino-4 (3H)-oxopyrimidine compounds have shown potent inhibitory activity against GART .

2. Synthesis of Eprosartan and Temoporfin

  • Application Summary: 4-(2-Bromoethyl)benzoic Acid is used as an intermediate in the synthesis of eprosartan , an antihypertensive agent. It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin) , a second-generation photosensitizer used in photodynamic therapy.
  • Results or Outcomes: Eprosartan is used as an effective treatment for hypertension . Temoporfin is used in photodynamic therapy, a treatment modality for cancer .

Safety And Hazards

When handling 4-(2-Bromoethyl)benzoic Acid, it is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-(2-bromoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMRWJWLBHHGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200039
Record name 4-(2-Bromoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)benzoic acid

CAS RN

52062-92-7
Record name 4-(2-Bromoethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52062-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052062927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Bromoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-BROMOETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318Q74HHX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Bromoethyl)benzoic acid
Reactant of Route 2
4-(2-Bromoethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-Bromoethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Bromoethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Bromoethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2-Bromoethyl)benzoic acid

Citations

For This Compound
35
Citations
F Akutsu, M Inoki, K Shinoda… - Journal of Polymer …, 1999 - Wiley Online Library
Thermal polymerizations of alkali 4‐(2‐bromoethyl)benzoates (2‐BEBAs) were investigated. The polymerization of the lithium salt at 220C for 2 h under reduced pressure in bulk, …
Number of citations: 7 onlinelibrary.wiley.com
T Coleman, MN Podgorski, ML Doyle… - Journal of Inorganic …, 2023 - Elsevier
Cytochrome P450 (CYP) enzymes are heme-thiolate monooxygenases which catalyze the oxidation of aliphatic and aromatic CH bonds and other reactions. The oxidation of halogens …
Number of citations: 1 www.sciencedirect.com
A Fujii, JH Bush, KE Shores, RG Johnson… - Journal of …, 1977 - Elsevier
Derivatives of 4-aminocyclohexanecarboxylic acid and aminobenzoic acid were prepared and tested against experimentally induced Staphylococcus aureus infections in mice, cis- and …
Number of citations: 18 www.sciencedirect.com
A El-Tayeb, S Michael, A Abdelrahman… - ACS medicinal …, 2011 - ACS Publications
Adenosine A 2A receptor agonists for the local treatment of inflammatory bowel disease (IBS) were designed and synthesized. Polar groups were introduced to prevent peroral …
Number of citations: 45 pubs.acs.org
SW Wright - Organic Preparations and Procedures International, 2000 - Taylor & Francis
OPPI BRIEFS Volume 32, No. 4, 2000 mixture was stirred at 25" for 24 h, after which time tlc analysis (silica gel; 3: l hexane-EtOAc) showed the reaction to be complete. The orange …
Number of citations: 2 www.tandfonline.com
D Rotili, A De Luca, D Tarantino, S Pezzola… - European journal of …, 2015 - Elsevier
The 6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX, 1), a “suicide inhibitor” of the glutathione-S-transferase GSTP1-1, showed pro-apoptotic properties in tumor cells, …
Number of citations: 44 www.sciencedirect.com
J Kazokaitė, R Niemans, V Dudutienė, HM Becker… - Oncotarget, 2018 - ncbi.nlm.nih.gov
Human carbonic anhydrase (CA) IX has emerged as a promising anticancer target and a diagnostic biomarker for solid hypoxic tumors. Novel fluorinated CA IX inhibitors exhibited up to …
Number of citations: 22 www.ncbi.nlm.nih.gov
Y Kagoshima, A Tokumitsu, T Masuda… - The Journal of …, 2019 - nature.com
Novel muraminomicin derivatives with antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) were synthesized by esterification of the hydroxy group on the …
Number of citations: 3 www.nature.com
A Rosowsky, H Bader, RG Moran… - Journal of heterocyclic …, 1989 - Wiley Online Library
6‐Aza‐5,8,10‐trideaza‐5,6,7,8‐tetrahydrofolic acid (3) and 6‐aza‐5,8,10‐trideaza‐5,6,7,8‐tetrahydroamino‐pterin (4) were synthesized from 6‐aza‐5,8,10‐trideaza‐5,6,7,8‐…
Number of citations: 28 onlinelibrary.wiley.com
S Nakahama, A Hirao - Progress in polymer science, 1990 - Elsevier
Some basic properties of polymeric materials are known to be strongly dependent on their molecular weights. In order to clarify the properties of a polymeric material in solution as well …
Number of citations: 194 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.